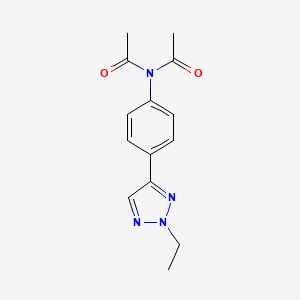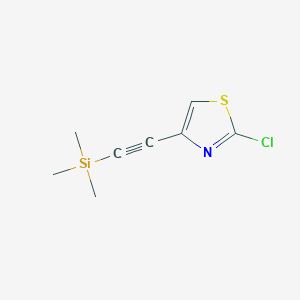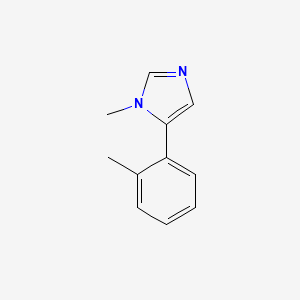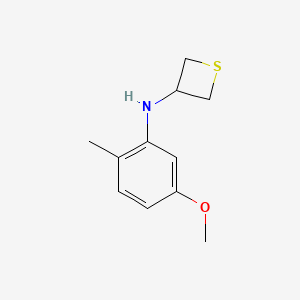
N-(5-Methoxy-2-methylphenyl)thietan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is an organic compound that belongs to the class of thietanamines. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group attached to a methoxy-substituted phenyl ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-methylphenyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method is the cyclization of a suitable precursor, such as a 2-methyl-5-methoxyphenyl thiol, with an appropriate halogenated compound under basic conditions. The reaction conditions often include the use of a strong base like sodium hydride or potassium tert-butoxide in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors for the cyclization step, allowing for better control over reaction parameters and higher yields. Additionally, the use of catalytic systems to facilitate the cyclization and amination steps can improve efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Methoxy-2-methylphenyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the thietane ring, leading to the formation of linear amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Linear amines.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(5-Methoxy-2-methylphenyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological systems, making it a useful probe in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(5-Methoxy-2-methylphenyl)thietan-3-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit key enzymes involved in bacterial cell wall synthesis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-Methoxypentyl)thietan-3-amine
- 2-Methoxy-5-methylphenyl isocyanate
Uniqueness
N-(5-Methoxy-2-methylphenyl)thietan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the thietane ring. This combination of structural features imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Propiedades
Fórmula molecular |
C11H15NOS |
|---|---|
Peso molecular |
209.31 g/mol |
Nombre IUPAC |
N-(5-methoxy-2-methylphenyl)thietan-3-amine |
InChI |
InChI=1S/C11H15NOS/c1-8-3-4-10(13-2)5-11(8)12-9-6-14-7-9/h3-5,9,12H,6-7H2,1-2H3 |
Clave InChI |
OIHSYNVSYLFGTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)OC)NC2CSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




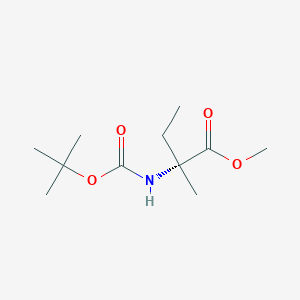
![2-(4-Bromophenyl)-3-phenyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12935085.png)



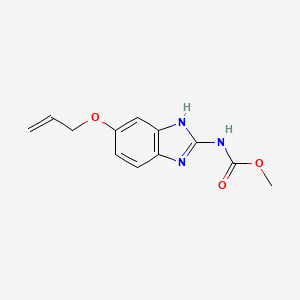
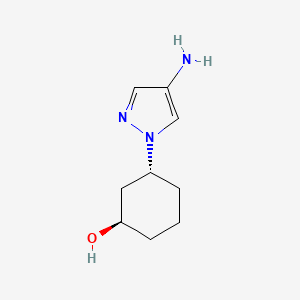
![Imidazo[2,1-b]thiazole-6-acetic acid, 2-chloro-, ethyl ester](/img/structure/B12935121.png)
